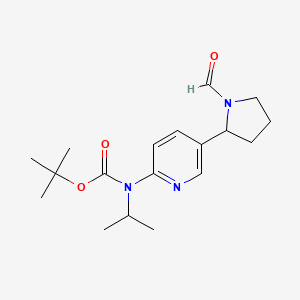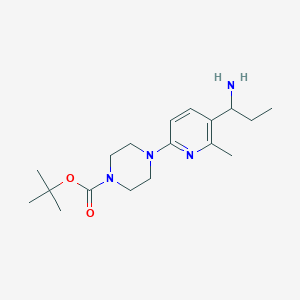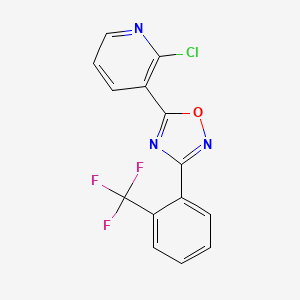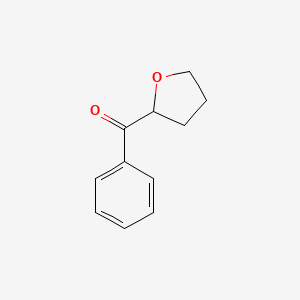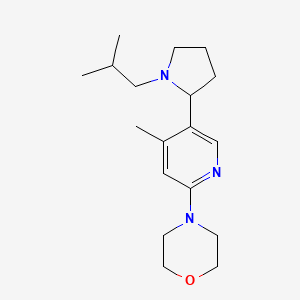
4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine is a complex organic compound with a molecular formula of C17H27N3O and a molecular weight of 289.42 g/mol . This compound features a morpholine ring attached to a pyridine ring, which is further substituted with an isobutylpyrrolidine group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
The synthesis of 4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine involves multiple steps, including the formation of the pyridine and morpholine rings, followed by the introduction of the isobutylpyrrolidine group. The reaction conditions typically involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may include the use of novel ruthenium catalysts for hydrogenation and amidation reactions .
Análisis De Reacciones Químicas
4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to enhance reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar compounds to 4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine include:
- 4-(5-(1-Isobutylpyrrolidin-2-yl)-pyridin-2-yl)morpholine
- 4-(5-(1-Isobutylpyrrolidin-2-yl)-3-methylpyridin-2-yl)morpholine
These compounds share structural similarities but differ in the substitution patterns on the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H29N3O |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
4-[4-methyl-5-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridin-2-yl]morpholine |
InChI |
InChI=1S/C18H29N3O/c1-14(2)13-21-6-4-5-17(21)16-12-19-18(11-15(16)3)20-7-9-22-10-8-20/h11-12,14,17H,4-10,13H2,1-3H3 |
Clave InChI |
FUCGXNRCHZWWCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C2CCCN2CC(C)C)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







